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2-Chloro-N-methoxybenzamide Documentation Hub

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  • Product: 2-Chloro-N-methoxybenzamide
  • CAS: 112664-07-0

Core Science & Biosynthesis

Foundational

Difference between 2-Chloro-N-methoxybenzamide and Weinreb amides

This guide details the structural, mechanistic, and functional differences between 2-Chloro-N-methoxybenzamide (a secondary -alkoxy amide) and Weinreb Amides ( -methoxy- -methyl amides). Scope: Structural Divergence, Mec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, mechanistic, and functional differences between 2-Chloro-N-methoxybenzamide (a secondary


-alkoxy amide) and Weinreb Amides  (

-methoxy-

-methyl amides).

Scope: Structural Divergence, Mechanistic Pathways, and Synthetic Applications in Drug Discovery.

Executive Summary

The distinction between 2-Chloro-N-methoxybenzamide and a standard Weinreb amide hinges on a single structural motif: the substituent on the nitrogen atom.

  • Weinreb Amides (

    
    -OMe, 
    
    
    
    -Me):
    The industry standard for synthesizing ketones from organometallics. The
    
    
    -methyl group eliminates acidic protons, preventing side reactions and facilitating a stable neutral chelate.
  • 2-Chloro-N-methoxybenzamide (

    
    -OMe, 
    
    
    
    -H):
    A secondary amide primarily utilized as a Directing Group (DG) in transition-metal catalyzed C–H activation. The acidic
    
    
    -H proton allows for the formation of anionic directing species, which are critical for coordinating Pd(II), Rh(III), or Ru(II) catalysts to functionalize the ortho-position.

Key Takeaway: If your goal is ketone synthesis , use the Weinreb amide. If your goal is C–H functionalization of the aromatic ring, the


-methoxy secondary amide (2-Chloro-N-methoxybenzamide) is the superior directing group.

Structural & Electronic Foundations

The fundamental difference lies in the presence of an acidic proton versus a methyl group.

FeatureWeinreb Amide2-Chloro-N-methoxybenzamide
General Structure


Nitrogen Class Tertiary AmideSecondary Amide
Acidity (

)
Non-acidic (Neutral)Acidic (

in DMSO)
Primary Utility Nucleophilic Acyl Substitution (Ketone Synthesis)C–H Activation Directing Group (DG)
Interaction with R-M Forms neutral 5-membered chelateDeprotonates first; forms anionic species
The "2-Chloro" Substituent Effect

In 2-Chloro-N-methoxybenzamide , the chlorine atom at the ortho position introduces significant steric and electronic effects:

  • Steric Blockade: It blocks one of the two ortho sites, forcing C–H activation or functionalization to occur exclusively at the C6 position (the other ortho site).

  • Electronic Withdrawal: The inductive effect (

    
    ) of the chlorine increases the acidity of the 
    
    
    
    -H proton and the electrophilicity of the carbonyl carbon.

Reactivity Profile I: Weinreb Amides (Ketone Synthesis)[1]

The Weinreb amide is engineered to prevent "over-addition."[1] When an organometallic reagent (e.g., Grignard, Organolithium) attacks an ester or acid chloride, the resulting ketone is more reactive than the starting material, leading to tertiary alcohols.[2] The Weinreb amide solves this via chelation .

Mechanism: The Stable Tetrahedral Intermediate
  • Nucleophilic Attack: The organometallic (

    
    ) attacks the carbonyl carbon.
    
  • Chelation: The metal (

    
     or 
    
    
    
    ) is simultaneously coordinated by the carbonyl oxygen and the methoxy oxygen.
  • Stabilization: This forms a rigid, 5-membered cyclic intermediate that is stable in the reaction mixture. It does not collapse to the ketone until acidic workup.

  • Result: Over-addition is impossible because the ketone is never generated in the presence of the nucleophile.

WeinrebMechanism Start Weinreb Amide (R-CO-N(OMe)Me) Intermediate Stable Chelate (Tetrahedral Intermediate) Start->Intermediate Nucleophilic Attack + Chelation Reagent Nucleophile (R'-MgBr) Reagent->Intermediate Workup Acidic Workup (H3O+) Intermediate->Workup Quench Product Ketone (R-CO-R') Workup->Product Collapse

Figure 1: The Weinreb Amide mechanism preventing over-addition via stable chelation.[1]

Reactivity Profile II: 2-Chloro-N-methoxybenzamide (C–H Activation)

The secondary amide (


-methoxy) is a "privileged" directing group for transition metal catalysis. Unlike the Weinreb amide, the 

-H proton is a feature, not a bug.
Mechanism: Directed C–H Functionalization
  • Coordination: The amide oxygen coordinates to the metal catalyst (

    
    , 
    
    
    
    ).
  • Deprotonation (CMD): The catalytic cycle often involves a Concerted Metalation-Deprotonation (CMD) pathway where the

    
    -H is deprotonated (sometimes reversibly) or the amide binds as an anion (
    
    
    
    -metalated).
  • C–H Activation: The metal inserts into the ortho C–H bond.

  • Functionalization: Cross-coupling partners (alkenes, alkynes, aryl halides) react with the palladacycle.

Why 2-Chloro? In this specific molecule, the 2-chloro group blocks the C2 position. The catalyst is forced to activate the C6 position. This is a common strategy to achieve regio-controlled synthesis of 1,2,3-trisubstituted benzenes.

CHActivation Substrate 2-Chloro-N-methoxybenzamide (N-H, N-OMe) Coordination N-Coordination (Directing Group) Substrate->Coordination Ligand Exchange Catalyst Pd(OAc)2 / Base Catalyst->Coordination Activation Ortho-C-H Activation (Palladacycle) Coordination->Activation CMD / C-H Insertion Coupling Functionalization (e.g., Olefination) Activation->Coupling Cross-Coupling Product Ortho-Functionalized Product Coupling->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Figure 2: C-H Activation pathway directed by the N-methoxy amide group.

Experimental Protocols

Protocol A: Ketone Synthesis (Weinreb Amide)

Applies to: N-methoxy-N-methylbenzamide (Not the 2-chloro-N-H variant)

  • Preparation: Dissolve Weinreb amide (1.0 equiv) in anhydrous THF under Argon. Cool to 0°C (or -78°C for reactive species).

  • Addition: Add Grignard reagent (

    
    , 1.2–1.5 equiv) dropwise.
    
  • Reaction: Stir for 1–2 hours. The reaction stops at the tetrahedral intermediate.

  • Quench: Pour into cold 1M HCl or saturated

    
    . This hydrolyzes the intermediate to the ketone.
    
  • Purification: Extract with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: C–H Activation (2-Chloro-N-methoxybenzamide)

Example: Pd-Catalyzed Ortho-Arylation

  • Setup: In a sealed tube, combine 2-Chloro-N-methoxybenzamide (1.0 equiv), Aryl Iodide (1.5 equiv),

    
     (5-10 mol%), and 
    
    
    
    (2.0 equiv, oxidant/base).
  • Solvent: Add TFA/TFAA or HFIP (solvent plays a critical role in CMD mechanism).

  • Reaction: Heat to 100–120°C for 12–24 hours.

  • Mechanism: The

    
    -methoxy amide directs Pd to the C6 position (since C2 is blocked by Cl).
    
  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

Comparative Data Summary

ParameterWeinreb Amide (

-Me)
Secondary

-OMe Amide
Stoichiometry with R-M 1:1 (Ideal)Requires >2:1 (1 eq to deprotonate

-H)
Reaction Intermediate Neutral ChelateAnionic Chelate (Dianion)
Risk of Side Reactions Very LowModerate (N-alkylation or elimination possible)
Catalytic Utility Low (Poor DG due to steric bulk of Me)High (Excellent DG for Pd/Rh/Ru)
Stability HighModerate (Hydrolyzes more easily)

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815–3818.

  • Cornella, J.; Righi, M.; Larrosa, I. "Carboxylic Acids as Directing Groups in C–H Functionalization." Accounts of Chemical Research, 2019. (Context on DG mechanisms).
  • Li, B.; et al. "N-Methoxybenzamide: A Versatile Directing Group for Palladium-, Rhodium- and Ruthenium-Catalyzed C-H Bond Activations." Advanced Synthesis & Catalysis, 2016.[3]

  • Miyazaki, T.; et al. "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide." ACS Omega, 2022.

Sources

Exploratory

Solubility of N-Methoxybenzamide Derivatives in Organic Solvents: A Technical Guide

Executive Summary N-methoxybenzamide derivatives, particularly N-methoxy-N-methylbenzamides (Weinreb amides) , are pivotal intermediates in medicinal chemistry, serving as stable precursors for ketones and aldehydes. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methoxybenzamide derivatives, particularly N-methoxy-N-methylbenzamides (Weinreb amides) , are pivotal intermediates in medicinal chemistry, serving as stable precursors for ketones and aldehydes. Unlike primary benzamides (


), the introduction of N-alkoxy and N-alkyl substituents significantly alters the physicochemical landscape, disrupting intermolecular hydrogen bonding and enhancing lipophilicity.

This guide provides a rigorous technical framework for characterizing the solubility profiles of these derivatives. It synthesizes thermodynamic principles with practical experimental protocols, offering a self-validating workflow for solvent selection in purification and reaction engineering.

Physicochemical Framework: Structure-Solubility Relationships

The solubility of N-methoxybenzamide derivatives is governed by the interplay between solute-solvent interactions and crystal lattice energy .

The "Weinreb" Effect on Solubility

The substitution of the amide proton with methoxy (


) and methyl (

) groups creates a fundamental shift in solubility behavior compared to the parent benzamide.
  • Disruption of H-Bonding: Primary benzamides form strong intermolecular hydrogen bond networks (dimers/chains), resulting in high melting points and lower solubility in aprotic solvents. N-methoxy-N-methyl derivatives lack the H-bond donor capability, significantly lowering lattice energy.

  • Lipophilicity Enhancement: The

    
     group increases the molecule's non-polar surface area. Consequently, these derivatives exhibit:
    
    • High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Ethanol.

    • Moderate/Low Solubility: Water, Hexane (often requires heating).

Thermodynamic Modeling

To predict solubility (


) at varying temperatures (

), the Modified Apelblat Equation is the industry standard for this class of compounds due to its ability to account for the non-ideal behavior of amide solutions.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from experimental regression.
    

Experimental Protocol: Solubility Determination

This section details a self-validating static gravimetric protocol . This method is preferred over dynamic methods for its robustness in detecting polymorph transitions during equilibration.

Reagents & Equipment
  • Solute: N-methoxybenzamide derivative (Purity >99% by HPLC).[1]

  • Solvents: HPLC grade (Methanol, Ethanol, IPA, Acetone, Acetonitrile, Ethyl Acetate, Toluene).

  • Equipment: Jacketed equilibrium cell, circulating water bath (

    
     K), analytical balance (
    
    
    
    g), 0.45
    
    
    m PTFE syringe filters.
Step-by-Step Workflow

Step 1: Saturation Add excess solid solute to 20 mL of the target solvent in the jacketed vessel. Stir continuously at 400 rpm.

Step 2: Equilibration Maintain the target temperature for 24 hours .

  • Validation Check: Stop stirring and allow to settle for 2 hours. If the supernatant is clear and solid remains, equilibrium is likely.

Step 3: Sampling Pre-heat a glass syringe and filter to the solution temperature (to prevent precipitation). Withdraw 2 mL of supernatant.

Step 4: Gravimetric Analysis Weigh a clean, dry weighing dish (


). Dispense the filtrate and weigh (

). Evaporate solvent under vacuum at 40°C until constant mass is achieved (

).

Calculation:



Visualization: Experimental Logic

SolubilityWorkflow Start Start: Excess Solute + Solvent Equilibrate Equilibrate (24h, T) Start->Equilibrate Check Solid Present? Equilibrate->Check AddSolute Add More Solute Check->AddSolute No Filter Isothermal Filtration (0.45 µm PTFE) Check->Filter Yes AddSolute->Equilibrate Weigh Gravimetric Analysis (Mass Balance) Filter->Weigh Calc Calculate Mole Fraction (x) Weigh->Calc

Figure 1: Self-validating workflow for static gravimetric solubility determination.

Data Analysis & Reference Values

Comparative Solubility Trends

The following table synthesizes general solubility trends for N-methoxybenzamide derivatives compared to the parent benzamide, based on polarity and hydrogen bonding capacity.

Solvent ClassRepresentative SolventBenzamide SolubilityN-Methoxy-N-methylbenzamide SolubilityMechanistic Rationale
Polar Protic MethanolHighHighFavorable dipole-dipole & H-bond acceptance.
Polar Protic EthanolModerateHighSolute lipophilicity favors ethanol over water.
Polar Aprotic AcetoneHighVery HighLack of H-bond donor in solute reduces crystal lattice energy.
Chlorinated Dichloromethane (DCM)ModerateExcellent "Like dissolves like"; primary solvent for Weinreb synthesis.
Ethereal THFModerateHighGood solvation of the amide carbonyl.
Aqueous WaterLow (<14 g/L)Limited/LowHydrophobic aromatic ring dominates; lack of H-bond donation.
Solvent Selection for Process Chemistry

For crystallization , a solvent with a steep solubility-temperature curve is ideal.

  • Recommended System: Ethanol/Water or IPA/Heptane mixtures.

  • Green Alternatives: Replace DCM with 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate for extraction and purification steps.

Thermodynamic Modeling Logic

Once experimental data points (


) are obtained at temperatures 

to

, the data must be fitted to a model to allow interpolation.
Model Selection Flowchart

ModelSelection Data Experimental Data (x vs T) VantHoff Plot ln(x) vs 1/T Data->VantHoff Linear Is it Linear? VantHoff->Linear Apelblat Use Modified Apelblat Model (Non-ideal behavior) Linear->Apelblat No (Curvature) SimpleVH Use Van't Hoff Equation (Ideal behavior) Linear->SimpleVH Yes (R² > 0.99)

Figure 2: Decision matrix for selecting the appropriate thermodynamic model.

The Modified Apelblat Equation

For most N-methoxybenzamide derivatives in polar solvents, the relationship between


 and 

is non-linear due to temperature-dependent enthalpy of solution. The Modified Apelblat equation provides the most accurate correlation (RAD < 2%).

Equation:



Interpretation of Parameters:

  • A & B : Related to the enthalpy of solution and activity coefficients.

  • C : Accounts for the temperature dependence of the heat capacity difference between solid and liquid phases.

References

  • Solubility of Benzamide : Wang, J., et al. "Solubility determination and modelling of benzamide in organic solvents." Journal of Chemical Thermodynamics, 2025.

  • Weinreb Amide Synthesis : "Preparation of Weinreb Amides Using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM)." ResearchGate, 2025.[2]

  • Thermodynamic Modeling : "Solubility Determination and Thermodynamic Correlation of 2-Ethoxybenzamide in 12 Pure Solvents." Journal of Chemical & Engineering Data, 2021.

  • N-Methoxy-N-methylbenzamide Properties : "N-Methoxy-N-methylbenzamide Product Information." Sigma-Aldrich.

  • General Amide Solubility : "Solubility of N-phenylanthranilic acid in nine pure organic solvents." Journal of Molecular Liquids, 2025.[2]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Chloro-N-methoxybenzamide from 2-chlorobenzoyl chloride

Abstract & Application Context This Application Note details the robust synthesis of 2-Chloro-N-methoxybenzamide , a specialized secondary -alkoxy amide. Unlike the tertiary Weinreb amides ( -methoxy- -methyl) used for k...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This Application Note details the robust synthesis of 2-Chloro-N-methoxybenzamide , a specialized secondary


-alkoxy amide. Unlike the tertiary Weinreb amides (

-methoxy-

-methyl) used for ketone synthesis, secondary

-methoxy amides are critical "privileged structures" in modern drug discovery. They serve two primary functions:
  • Directing Groups: The

    
    -methoxy moiety acts as a powerful directing group (DG) for transition-metal-catalyzed C-H activation, allowing regioselective functionalization of the benzamide ring.
    
  • Hydroxamic Acid Precursors: They function as stable, lipophilic surrogates for hydroxamic acids (often used as HDAC inhibitors), which can be revealed via metabolic or chemical

    
    -demethylation.
    

The protocol below utilizes a modified Schotten-Baumann acylation, optimized for high yield and purity without requiring chromatographic purification in most runs.

Reaction Mechanism & Strategy

The synthesis involves the nucleophilic acyl substitution of 2-chlorobenzoyl chloride with methoxylamine hydrochloride.

Critical Mechanistic Considerations:
  • The Nucleophile: Methoxylamine (

    
    ) is used as its hydrochloride salt (
    
    
    
    ) for stability. It must be released in situ by a base to act as a nucleophile.
  • The Electrophile: 2-Chlorobenzoyl chloride is highly reactive. The ortho-chloro substituent provides steric bulk that can retard hydrolysis relative to the desired amidation, but also requires efficient stirring to ensure reaction completeness.

  • pH Control: The reaction generates HCl. If the pH drops too low, the amine nucleophile becomes protonated and unreactive. If the pH is too high (strongly alkaline), the acid chloride may hydrolyze to the carboxylic acid. A mild inorganic base (

    
    ) in a biphasic system buffers the reaction effectively.
    
Reaction Scheme (DOT Visualization)

ReactionScheme SM1 2-Chlorobenzoyl Chloride Inter Tetrahedral Intermediate SM1->Inter Biphasic System (EtOAc/H2O) SM2 Methoxylamine HCl SM2->Inter Biphasic System (EtOAc/H2O) Base Base (K2CO3) Base->Inter Biphasic System (EtOAc/H2O) Prod 2-Chloro-N- methoxybenzamide Inter->Prod Elimination (-HCl) Byprod Byproducts (KCl, CO2, H2O) Inter->Byprod

Caption: Nucleophilic acyl substitution pathway using a biphasic base system to neutralize HCl and drive conversion.

Experimental Protocol

Target Scale: 10 mmol (approx. 2.0 g theoretical yield) Estimated Time: 4–6 Hours

Materials & Reagents[1][2][3][4]
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
2-Chlorobenzoyl chloride 175.011.01.75 g (1.27 mL)Electrophile
Methoxylamine HCl 83.521.21.00 gNucleophile Source
Potassium Carbonate (

)
138.212.53.45 gBase (HCl Scavenger)
Ethyl Acetate (EtOAc) --30 mLOrganic Solvent
Water (DI) --30 mLAqueous Phase
Step-by-Step Procedure
Step 1: Nucleophile Activation
  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Methoxylamine HCl (1.00 g) in Water (15 mL).

  • Add Potassium Carbonate (3.45 g) carefully. Note: Evolution of

    
     gas will occur. Stir gently until effervescence ceases.
    
  • Ensure the solution is clear and basic (pH ~9–10).

Step 2: Biphasic Reaction Setup
  • Add Ethyl Acetate (15 mL) to the aqueous amine solution.

  • Cool the biphasic mixture to 0 °C using an ice-water bath.

    • Expert Insight: Cooling minimizes the competitive hydrolysis of the acid chloride by water.

Step 3: Acylation
  • Dissolve 2-Chlorobenzoyl chloride (1.75 g) in Ethyl Acetate (15 mL) in a separate vial.

  • Add the acid chloride solution dropwise to the vigorously stirred reaction mixture at 0 °C over 15 minutes.

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) .

  • Stir vigorously for 3 hours .

    • Checkpoint: The reaction is typically complete when TLC (30% EtOAc/Hexane) shows the disappearance of the acid chloride (high

      
      ) and appearance of the amide (mid 
      
      
      
      ).
Step 4: Workup & Isolation
  • Transfer the mixture to a separatory funnel.

  • Separate the phases. Collect the organic (top) layer.[3]

  • Extract the aqueous layer once with fresh EtOAc (15 mL) to recover residual product.

  • Combine the organic layers and wash sequentially with:

    • 1M HCl (10 mL): Removes unreacted methoxylamine.

    • Sat.

      
       (10 mL):  Removes any 2-chlorobenzoic acid byproduct.
      
    • Brine (10 mL): Removes residual water.

  • Dry the organic phase over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotavap) to yield a crude white solid.

Step 5: Purification (Recrystallization)
  • The crude solid is often sufficiently pure (>95%). If higher purity is required, recrystallize from a mixture of Hexane/EtOAc (3:1) .

  • Heat the solvent mixture to boiling, dissolve the solid, and let it cool slowly to 4 °C.

  • Filter the white crystals and dry under high vacuum.

Analytical Validation

Confirm the identity of the product using the following reference data.

Expected Properties
  • Appearance: White crystalline solid.

  • Melting Point: 113–114 °C [1].[4]

  • Yield: Typical isolated yields range from 70% to 85%.

NMR Characterization Data (Reference)

 NMR (600 MHz, 

):
  • 
     9.01 (br s, 1H):  Amide N-H. (Broad singlet, exchangeable).
    
  • 
     7.30 – 7.60 (m, 4H):  Aromatic protons (2-Chlorophenyl ring).
    
  • 
     3.90 (s, 3H):  Methoxy group (
    
    
    
    ).

 NMR (150 MHz, 

):
  • 
     166.0 (C=O):  Carbonyl carbon.
    
  • 
     64.5 (
    
    
    
    ):
    Methoxy carbon.
  • Aromatic Signals: ~130–135 ppm region.

Workflow Visualization

Workflow Start Start: Reagent Prep Mix Biphasic Mixing (EtOAc + H2O + Base) Start->Mix Add Dropwise Addition (Acid Chloride at 0°C) Mix->Add React Stir 3h @ RT Add->React Sep Phase Separation React->Sep Wash Wash: HCl -> NaHCO3 -> Brine Sep->Wash Dry Dry & Concentrate Wash->Dry Cryst Recrystallization (Hexane/EtOAc) Dry->Cryst End Pure 2-Chloro-N-methoxybenzamide Cryst->End

Caption: Step-by-step isolation workflow ensuring removal of unreacted amine and acid byproducts.

Safety & Troubleshooting

Hazard Identification
  • 2-Chlorobenzoyl Chloride: Corrosive, lachrymator. Reacts violently with water. Handle in a fume hood.

  • Methoxylamine HCl: Toxic if swallowed, skin sensitizer.

  • Ethyl Acetate: Flammable.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure temperature is 0°C during addition. Increase stirring speed.
Oily Product Residual SolventDry under high vacuum for >4 hours. Recrystallize to induce solidification.
Impurity: Acid Incomplete WashingEnsure the sat.

wash is thorough (check pH of aqueous layer is >8).

References

  • RSC Supplementary Information: "Reductive Cleavage of N-O Bond: Elemental Sulfur-Mediated Conversion of N-Alkoxyamides to Amides". Royal Society of Chemistry. Compound 1d (2-Chloro-N-methoxybenzamide) characterization data.

  • General Schotten-Baumann Protocol: "Preparation of amides from acid chlorides". Organic Syntheses, Coll. Vol. 1.

Sources

Application

Application Note: Using 2-Chloro-N-methoxybenzamide as a Directing Group in C-H Activation

Executive Summary This application note details the strategic use of 2-Chloro-N-methoxybenzamide as a specialized substrate for Rhodium(III)-catalyzed C-H activation. Unlike simple benzamides, this scaffold incorporates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of 2-Chloro-N-methoxybenzamide as a specialized substrate for Rhodium(III)-catalyzed C-H activation. Unlike simple benzamides, this scaffold incorporates two critical design elements:

  • The N-Methoxy Amide (

    
    ):  A "transformable" directing group (DG) that acts as an internal oxidant . It facilitates redox-neutral annulation reactions (e.g., isoquinolone synthesis) without requiring stoichiometric external oxidants (like Cu(OAc)₂), thereby improving atom economy and simplifying purification.
    
  • The 2-Chloro Substituent: A steric blocking group that enforces regiocontrol . By occluding one ortho position, it directs C-H activation exclusively to the C6 position, preventing mixtures of mono- and di-functionalized products. Furthermore, the aryl chloride remains intact, serving as a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura), enabling rapid library diversification.

This guide provides a validated protocol for synthesizing the substrate and deploying it in a robust Rh(III)-catalyzed annulation with alkynes.[1]

Mechanistic Principles

The "Internal Oxidant" Advantage

Standard C-H activation often requires an external oxidant to regenerate the active metal catalyst (e.g., Pd(II) to Pd(0) and back). However, N-methoxybenzamides operate via an internal oxidation pathway.

  • Coordination: The amide oxygen and deprotonated nitrogen bind to the metal (Rh or Co).

  • Activation: The metal inserts into the ortho-C-H bond.

  • Annulation & Cleavage: Following the insertion of a coupling partner (e.g., alkyne), the N-O bond is cleaved. The methoxy group acts as a leaving group (eliminating as MeOH), effectively absorbing the electrons required to reduce the metal center, thus closing the catalytic cycle neutrally.

Regioselectivity by Design

In unsubstituted N-methoxybenzamide, C-H activation can occur at both ortho positions (C2 and C6), leading to mixtures of mono- and bis-annulated products.

  • 2-Chloro-N-methoxybenzamide: The chlorine atom at C2 sterically shields the C2-H bond (if it were H) or simply blocks that site.

  • Result: The catalyst is forced to activate C6. In the final isoquinolone product, the chlorine atom ends up at the 8-position , a difficult-to-access site via traditional Friedel-Crafts chemistry.

Protocol 1: Synthesis of 2-Chloro-N-methoxybenzamide

Objective: Preparation of high-purity directing group substrate from commercially available precursors.

Reagents:

  • 2-Chlorobenzoyl chloride (1.0 equiv)[2][3]

  • Methoxylamine hydrochloride (

    
    ) (1.2 equiv)
    
  • Pyridine (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (

    
    ).[3]
    
  • Solubilization: Add Methoxylamine hydrochloride (1.2 equiv) and anhydrous DCM (0.2 M concentration relative to acid chloride). Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Dropwise add Pyridine (2.5 equiv) over 10 minutes. The mixture will become homogeneous or slightly cloudy.

  • Acylation: Dropwise add 2-Chlorobenzoyl chloride (1.0 equiv) diluted in a minimal amount of DCM. Caution: Exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (23 °C) for 3–6 hours. Monitor by TLC (EtOAc/Hexanes 1:2). The acid chloride spot should disappear.

  • Workup:

    • Quench with 1M HCl (aqueous) to remove excess pyridine.

    • Extract the aqueous layer with DCM (2x).

    • Wash combined organics with Sat.

      
       (to remove unreacted acid) and Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOAc/Hexanes or perform flash column chromatography (Gradient: 10%

    
     30% EtOAc in Hexanes).
    
    • Target Yield: >85%[4][5][6][7]

    • Appearance: White to off-white crystalline solid.

    • Storage: Stable at room temperature; store in a desiccator.

Protocol 2: Rh(III)-Catalyzed C-H Annulation (Isoquinolone Synthesis)

Objective: Regioselective synthesis of 8-chloro-isoquinolones using diphenylacetylene as a model alkyne.

Reagents:

  • Substrate: 2-Chloro-N-methoxybenzamide (0.2 mmol, 1.0 equiv)

  • Coupling Partner: Diphenylacetylene (0.24 mmol, 1.2 equiv)

  • Catalyst:

    
      (Pentamethylcyclopentadienyl rhodium dichloride dimer) (2.5 mol%)
    
  • Additive: CsOAc (Cesium Acetate) (1.0 equiv) or NaOAc (1.0 equiv)

    • Note: Acetate assists in the Concerted Metalation-Deprotonation (CMD) step.

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) (2.0 mL, 0.1 M)

Experimental Workflow:

  • Charging: In a catalytic tube or screw-cap vial, weigh out:

    • 2-Chloro-N-methoxybenzamide (37.1 mg, 0.2 mmol)

    • Diphenylacetylene (42.8 mg, 0.24 mmol)

    • 
       (3.1 mg, 0.005 mmol)
      
    • CsOAc (38.4 mg, 0.2 mmol)

  • Solvation: Add MeOH (2.0 mL). Note: Anhydrous conditions are not strictly necessary for Rh(III), but high purity helps.

  • Reaction: Seal the tube and heat to 60 °C for 12–16 hours.

    • Visual Check: The reaction often turns from orange (catalyst color) to a darker suspension as the product precipitates or the reaction progresses.

  • Workup:

    • Cool to room temperature.[1][6][8]

    • Dilute with DCM and transfer to a separating funnel.

    • Wash with water. Dry organic layer over

      
      .[2][3]
      
    • Concentrate in vacuo.[6]

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: DCM/MeOH (98:2 to 95:5) or Hexanes/EtOAc (depending on product polarity).

    • Product:8-Chloro-3,4-diphenylisoquinolin-1(2H)-one .

Data Table: Optimization Parameters

ParameterStandard ConditionAlternativeEffect / Note
Solvent MeOHTFE (Trifluoroethanol)TFE often accelerates C-H activation due to H-bonding stabilization of the CMD transition state.
Base CsOAcNaOAc / KOAcCsOAc is more soluble in organic solvents, often giving higher yields.
Temp 60 °CRT - 100 °CHigher temp needed for electron-deficient alkynes.
Atmosphere Air/N2AirRh(III) species are generally air-stable; N2 is preferred for reproducibility.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the "Internal Oxidant" pathway where the N-OMe bond cleavage drives the turnover.

RhodiumCatalysis PreCat Pre-Catalyst [Cp*RhCl2]2 Active Active Species [Cp*Rh(OAc)2] PreCat->Active CsOAc, MeOH Coord Coordination N-bound Rh Complex Active->Coord + Substrate (2-Cl-Ph-CONHOMe) Metallacycle Rhodacycle Formation (C-H Activation at C6) Coord->Metallacycle - HOAc (CMD Step) Insertion Alkyne Insertion (7-Membered Ring) Metallacycle->Insertion + Alkyne RedElim Reductive Elimination & N-O Cleavage Insertion->RedElim C-N Bond Formation RedElim->Active Regeneration of Rh(III) Product Product: 8-Chloro-isoquinolone RedElim->Product Byproduct By-product: MeOH RedElim->Byproduct

Figure 1: Catalytic cycle for the Rh(III)-catalyzed annulation of 2-Chloro-N-methoxybenzamide.[9] Note the redox-neutral generation of the product with methanol elimination.

Troubleshooting & Expert Tips

  • Steric Hindrance: The 2-chloro group provides excellent regiocontrol but may slow down the initial coordination compared to unsubstituted benzamides. If conversion is low, increase temperature to 80 °C or switch solvent to TFE .

  • Moisture Sensitivity: While the Rh-catalysis is tolerant, the synthesis of the starting material (acid chloride step) is moisture-sensitive. Ensure the DCM is dry during substrate synthesis to avoid hydrolysis back to the benzoic acid.

  • Product Solubility: Isoquinolones can be insoluble in MeOH. If a precipitate forms during the reaction, it is likely the pure product. Filtration and washing with cold MeOH is often sufficient for purification.

  • Divergent Reactivity: If you switch the metal to Palladium (Pd(OAc)₂) , the reaction pathway changes. Pd typically does not cleave the N-O bond under mild conditions, leading instead to ortho-alkoxylation or olefination where the N-OMe group is retained. Ensure you are using

    
     for the annulation pathway.
    

References

  • RSC Publishing. (2016). Rh(III)-catalyzed annulation of N-methoxybenzamides with ynesulfonamides. Chemical Communications. Link

  • ACS Publications. (2018). Rh-Catalyzed Annulations of N-Methoxybenzamides and Ketenimines. The Journal of Organic Chemistry. Link

  • ResearchGate. (2025). N-Methoxybenzamide: A Versatile Directing Group for Palladium-, Rhodium- and Ruthenium-Catalyzed C-H Bond Activations. Link

  • NIH / PMC. (2010). Crystal structure of 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica. Link

  • Organic Chemistry Portal. (2018). Selective O-Cyclization of N-Methoxy Aryl Amides via Palladium-Catalyzed C-H Activation. Organic Letters. Link

Sources

Method

Application Note: Protocol for Demethylation of 2-Chloro-N-methoxybenzamide to Hydroxamic Acid

-Methoxy Benzamides Executive Summary & Scientific Rationale The conversion of 2-Chloro-N-methoxybenzamide to its corresponding hydroxamic acid, 2-Chloro-N-hydroxybenzamide , represents a critical deprotection step in th...

Author: BenchChem Technical Support Team. Date: February 2026


-Methoxy Benzamides

Executive Summary & Scientific Rationale

The conversion of 2-Chloro-N-methoxybenzamide to its corresponding hydroxamic acid, 2-Chloro-N-hydroxybenzamide , represents a critical deprotection step in the synthesis of histone deacetylase (HDAC) inhibitors and metalloenzyme-targeting therapeutics. While


-methoxy amides (Weinreb amide analogs) are robust intermediates, their conversion to free hydroxamic acids requires precise chemoselectivity to cleave the 

bond while preserving the labile

bond and the amide backbone.

This protocol details the Boron Tribromide (


) mediated demethylation , widely regarded as the "Gold Standard" for its reliability and high yields. We also discuss the In-situ Trimethylsilyl Iodide (TMSI)  method as a milder alternative.
Mechanistic Challenge

The primary challenge lies in the chemoselectivity and steric hindrance :

  • Selectivity: We must cleave the ether (

    
    ) without reducing the 
    
    
    
    bond (which would yield the primary amide, 2-chlorobenzamide) or hydrolyzing the amide to the carboxylic acid (2-chlorobenzoic acid).
  • Ortho-Substitution: The chlorine atom at the ortho position (C2) introduces steric bulk and electron-withdrawing effects, potentially retarding the coordination of Lewis acids to the carbonyl oxygen, a necessary precursor step for activation.

Reaction Mechanism & Pathway[1][2][3][4][5][6][7]

Understanding the coordination chemistry is vital for troubleshooting. The reaction proceeds via a Lewis acid-base complexation followed by nucleophilic attack.

Graphviz Diagram: Demethylation Pathway

G Substrate 2-Chloro-N-methoxybenzamide (Substrate) Complex Boron Complex (O-B Coordination) Substrate->Complex + BBr3 (DCM, -78°C) Transition Transition State (Br- attack on Me) Complex->Transition Activation Intermediate Borate Species (Ar-CONH-O-BBr2) Transition->Intermediate - MeBr Product 2-Chloro-N-hydroxybenzamide (Final Product) Intermediate->Product + H2O/MeOH (Hydrolysis) Byproduct MeBr + Boric Acid Intermediate->Byproduct

Figure 1: Mechanistic pathway of BBr3-mediated O-demethylation.[1] The critical step is the nucleophilic attack of the bromide ion on the methyl group within the activated boron complex.

Reagent Selection Guide

MethodReagentsConditionsProsCons
Method A (Standard)

(1.0M in DCM)
-78°C to 0°C, DCMHigh yield (>85%); Reliable for ortho-substituted rings.

is pyrophoric; requires strict anhydrous conditions.
Method B (Mild) TMSCl + NaI (In-situ TMSI) RT to 40°C, MeCNAvoids corrosive

; milder safety profile.
Slower reaction for electron-deficient rings; variable yields.
Method C (Nucleophilic) LiI / Pyridine Reflux (115°C)Good for acid-sensitive substrates.High thermal stress; difficult purification (pyridine removal).

Recommendation: Use Method A (


)  for 2-Chloro-N-methoxybenzamide due to the electron-withdrawing nature of the chloro group, which requires a strong Lewis acid for efficient cleavage.

Detailed Experimental Protocol (Method A: )

Materials & Equipment[6]
  • Substrate: 2-Chloro-N-methoxybenzamide (1.0 equiv).

  • Reagent: Boron Tribromide (

    
    ), 1.0 M solution in Dichloromethane (DCM) (3.0 - 4.0 equiv).
    
    • Note: Excess

      
       is required because the amide carbonyl and the hydroxamate oxygen both coordinate boron.
      
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Methanol (MeOH), Saturated

    
    .
    
  • Atmosphere: Dry Nitrogen or Argon balloon.

Step-by-Step Procedure

Step 1: Setup (Inert Atmosphere)

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.

  • Cool the flask under a stream of nitrogen.

  • Charge the flask with 2-Chloro-N-methoxybenzamide (e.g., 1.0 g, 5.4 mmol).

  • Add anhydrous DCM (20 mL, ~0.25 M concentration). Stir until fully dissolved.

Step 2: Reagent Addition (Cryogenic)

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

    • Expert Insight: While 0°C is often sufficient for simple ethers, starting at -78°C prevents exothermic runaway and potential N-O bond cleavage.

  • Add

    
     solution  (16.2 mL, 16.2 mmol, 3.0 equiv) dropwise via syringe over 15 minutes.
    
    • Observation: The solution may turn yellow or orange upon addition of the Lewis acid.

Step 3: Reaction Progression

  • Stir at -78°C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to 0°C (ice bath) or Room Temperature (RT) .

  • Monitor by TLC (50% EtOAc/Hexanes) or LCMS.

    • Target: Disappearance of starting material (

      
      ) and appearance of a more polar spot (Product, 
      
      
      
      , stains purple/red with
      
      
      ).
    • Timeframe: Typically 2–4 hours at RT. The ortho-chloro group may necessitate longer stirring compared to unsubstituted benzamides.

Step 4: Quenching & Workup (Critical)

  • Cool the mixture back to 0°C .

  • Carefully quench by dropwise addition of Methanol (MeOH) (10 mL).

    • Warning: Vigorous evolution of HBr gas and heat! Ensure good venting.

  • Stir for 20 minutes to break down boron complexes (forming volatile trimethyl borate).

  • Concentrate the mixture in vacuo to remove solvent and volatile borates.

  • Redissolve the residue in EtOAc (50 mL) and wash with:

    • Water (2 x 20 mL)

    • Sat.

      
       (Careful: Product is weakly acidic, pKa ~9. Do not use strong base like NaOH or you will extract the product into the aqueous layer).
      
    • Brine (20 mL).

  • Dry over

    
    , filter, and concentrate.
    

Step 5: Purification

  • Recrystallization: Often possible from EtOAc/Hexanes or DCM/Hexanes.

  • Flash Chromatography: If necessary, elute with a gradient of 0%

    
     5% MeOH in DCM.
    
    • Note: Hydroxamic acids can streak on silica. Adding 0.1% Acetic Acid to the eluent helps.

Quality Control & Validation

Every batch must be validated using the following "Self-Validating" checkpoints:

TestExpected ResultFailure Mode Indicator
Ferric Chloride (

) Test
Deep Red/Violet Color No color = No hydroxamic acid (N-O cleavage occurred).
1H NMR (DMSO-d6) Broad singlet at

10.5–11.5 ppm (

) and

9.0–9.5 ppm (

).
Missing OH peak = Starting material or over-reduction.
LCMS (ESI-) Mass

Mass 154 (

) indicates reduction to amide.
Graphviz Diagram: Validation Workflow

Validation Sample Isolated Solid FeCl3 FeCl3 Test (Colorimetric) Sample->FeCl3 Result_Red Red/Violet Color (Hydroxamic Acid Present) FeCl3->Result_Red Positive Result_Clear No Color Change (Failed) FeCl3->Result_Clear Negative NMR 1H NMR Analysis Result_Red->NMR Check_OH Check OH/NH Signals (10-11 ppm) NMR->Check_OH

Figure 2: Rapid validation workflow for hydroxamic acid synthesis.

Troubleshooting & Expert Insights

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Boron complex is too stable or insufficient reagent.

    • Fix: Increase

      
       to 5.0 equivalents. Reflux in DCM (40°C) if the ortho-chloro steric hindrance is significant.
      
  • Issue: Over-reduction to Amide (

    
    ). 
    
    • Cause: Reaction temperature too high or reaction time too long.

    • Fix: Strictly maintain -78°C during addition. Quench immediately upon consumption of starting material.

  • Issue: Product is colored (Pink/Brown).

    • Cause: Trace iron contamination (hydroxamic acids are potent siderophores).

    • Fix: Wash with EDTA solution or recrystallize with charcoal.

Safety Protocols

  • Boron Tribromide (

    
    ):  Reacts violently with water, producing HBr gas. Handle only in a fume hood. Wear Neoprene gloves.
    
  • Hydroxamic Acids: Potential mutagenicity (Ames positive). Handle as a potent bioactive compound.

References

  • Giacomelli, G., et al. (2003).[2] "Simple one-flask method for the preparation of hydroxamic acids." Organic Letters, 5(15), 2715–2717.[2]

  • Mende, F., et al. (2015). "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation." Journal of Organic Chemistry, 80(19).

  • Reddy, A. S., et al. (2017). "Recent Advances in the Synthesis of Hydroxamic Acids." Current Organic Chemistry.

  • Sigma-Aldrich. "Boron Tribromide Reagent Guide."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Controlling Regioselectivity in N-Methoxyamide Alkylation

Executive Summary: The Ambident Nucleophile Challenge In the synthesis of Weinreb amides (N-methoxy-N-methylamides) or their imidate derivatives, researchers often encounter a critical regioselectivity issue. The N-metho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ambident Nucleophile Challenge

In the synthesis of Weinreb amides (N-methoxy-N-methylamides) or their imidate derivatives, researchers often encounter a critical regioselectivity issue. The N-methoxyamide anion is an ambident nucleophile , possessing two reactive centers: the Nitrogen and the Oxygen (carbonyl).

  • N-Alkylation (Thermodynamic Path): Yields the Weinreb amide (

    
    ). This is the standard target for generating stable acylating agents.
    
  • O-Alkylation (Kinetic Path): Yields the imidate ester (

    
    ). This is often an undesired impurity, though sometimes a target for specific heterocycle syntheses.
    

This guide provides the mechanistic rationale and validated protocols to control this selectivity, ensuring you isolate the correct isomer.

Mechanistic Insight: The Amidate Resonance

To control the reaction, one must understand the electronic distribution of the deprotonated substrate. Upon treatment with a base, the N-methoxyamide forms an amidate anion stabilized by resonance.

Visualization: Resonance & Attack Vectors

AmidateResonance cluster_0 Ambident Anion Resonance StructA N-Anion Form (Soft Nucleophile) StructB O-Anion Form (Hard Nucleophile) StructA->StructB Resonance Weinreb N-Alkylation (Weinreb Amide) Thermodynamic Product StructA->Weinreb Orbital Control (Slow, Reversible) Imidate O-Alkylation (Imidate Ester) Kinetic Product StructB->Imidate Charge Control (Fast, Irreversible) SoftE Soft Electrophile (e.g., Me-I) SoftE->Weinreb HardE Hard Electrophile (e.g., Me-OTf, Me3O+) HardE->Imidate

Figure 1: The resonance structures of the N-methoxyamide anion dictate reactivity. The Oxygen center (high charge density) reacts via electrostatic interactions (Hard-Hard), while the Nitrogen center (orbital overlap) reacts via covalent interactions (Soft-Soft).

Protocol: Targeting N-Alkylation (Weinreb Amide)[1]

To favor the formation of the N-methoxy-N-methylamide, experimental conditions must promote thermodynamic control and soft-soft interactions .

The "Soft-Base / Soft-Electrophile" System

This protocol relies on the fact that the Amide (C=O) bond is thermodynamically more stable than the Imidate (C=N) bond. Given enough time and energy, the system will equilibrate to the N-alkylated product.

Reagents:

  • Base: Sodium Hydride (NaH) or KHMDS. The counter-ion (

    
     or 
    
    
    
    ) is less coordinating than
    
    
    , allowing the anion to equilibrate.
  • Electrophile: Methyl Iodide (MeI). The iodide is a soft leaving group.[1]

  • Solvent: DMF or DMSO (Polar Aprotic). These solvents solvate the cation well, leaving the "naked" anion free to react via orbital control.

Step-by-Step Workflow:

  • Preparation: Dissolve N-methoxyamide (1.0 eq) in anhydrous DMF (0.2 M) under Argon.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise.

  • Evolution: Stir at 0°C for 30 mins until gas evolution ceases (formation of the amidate anion).

  • Alkylation: Add MeI (1.5 eq) dropwise.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Crucial: Do not quench immediately; time favors the thermodynamic N-product.

  • Workup: Quench with sat.

    
    , extract with EtOAc.
    

Expert Insight: If you observe O-alkylation traces, switch the base to KHMDS and run at room temperature. The larger Potassium counter-ion discourages the tight ion-pairing at Oxygen that facilitates O-attack.

Protocol: Targeting O-Alkylation (Imidate Ester)

While often considered an impurity, imidates are valuable intermediates for oxazolines. To favor this pathway, conditions must promote kinetic control and hard-hard interactions .

The "Silver-Assisted" System

Silver salts act as "halogen scavengers" and Lewis acids. They coordinate to the leaving group (halide), generating a highly reactive carbocation-like character that is immediately attacked by the atom with the highest charge density (Oxygen).

Reagents:

  • Base/Promoter: Silver Carbonate (

    
    ) or Silver Oxide (
    
    
    
    ).
  • Electrophile: Methyl Iodide (MeI) or Methyl Triflate (MeOTf).

  • Solvent: Benzene, Toluene, or THF (Non-polar/Ethereal). These solvents promote tight ion pairing, keeping the cation close to the Oxygen.

Step-by-Step Workflow:

  • Preparation: Dissolve N-methoxyamide (1.0 eq) in anhydrous Toluene or THF.

  • Addition: Add

    
     (1.5 - 2.0 eq). The reaction is heterogeneous.
    
  • Alkylation: Add MeI (2.0 - 5.0 eq).

  • Reaction: Heat to 50-60°C in the dark (foil-wrapped flask).

  • Mechanism: The precipitation of AgI drives the reaction irreversibly through the Oxygen atom.

  • Workup: Filter through a Celite pad to remove silver salts. Evaporate solvent.[2]

Troubleshooting & Decision Matrix

Use this table to diagnose selectivity issues in your current experiment.

ObservationProbable CauseCorrective Action
High Imidate (O-alkyl) impurity Leaving group is too "hard" (e.g., OTf, OMs).Switch electrophile to Alkyl Iodide .
Reaction time too short (Kinetic trap).Increase reaction time; heat to 40°C to force equilibration to N-alkyl.
Solvent is too non-polar (THF/Et2O).Switch to DMF or DMSO to promote "naked" anion behavior.
Low Conversion Steric hindrance around the Nitrogen.Use MeOTf (highly reactive) but monitor closely for O-alkylation; or use Cs2CO3 (Cesium effect).
C-Alkylation (alpha to carbonyl) Substrate has acidic alpha-protons.Use a weaker base (e.g.,

in Acetone) or ensure low temp (-78°C) if using Lithium bases.
Mixture of N/O isomers Counter-ion effect (

vs

).
Avoid Lithium bases (LiHMDS, BuLi) if possible;

coordinates Oxygen, sometimes trapping the O-form. Use NaH or KHMDS .
Workflow Decision Tree

DecisionTree Start Start: Alkylation of R-CONH-OMe Target What is your Target? Start->Target Weinreb Weinreb Amide (N-Alkyl) Target->Weinreb Imidate Imidate Ester (O-Alkyl) Target->Imidate Cond_N Use: NaH (Base) MeI (Electrophile) DMF (Solvent) Weinreb->Cond_N Cond_O Use: Ag2CO3 (Base/Promoter) MeI or MeOTf Toluene/THF Imidate->Cond_O Check Check NMR: N-Me (~3.2 ppm) O-Me (~3.8 ppm) Cond_N->Check Cond_O->Check

Figure 2: Experimental decision matrix for selecting reagents based on the desired target isomer.

Frequently Asked Questions (FAQ)

Q: Can I convert the O-alkylated imidate back to the Weinreb amide? A: Yes, via the Chapman Rearrangement , but it requires high temperatures (>150°C) and is often low-yielding for these specific substrates. It is far more efficient to control the initial alkylation using the thermodynamic conditions (NaH/DMF) described above.

Q: Why does my LCMS show the same mass for both products? A: N-alkylation and O-alkylation are constitutional isomers; they have the exact same molecular weight. You cannot distinguish them by MS alone. You must use 1H NMR .

  • N-Me: Typically appears upfield (~3.1 - 3.3 ppm) and may show rotameric broadening.

  • O-Me (Imidate): Typically appears downfield (~3.8 - 4.0 ppm) and is usually a sharp singlet.

Q: I am using NaH/DMF but still getting 10% O-alkylation. Why? A: This often happens if the alkyl halide is added too quickly or if the reaction is quenched too early. The O-alkylation is the kinetic event. Ensure you stir at room temperature (or even 40°C) for several hours after addition to allow the O-product to revert and alkylate at the Nitrogen (thermodynamic sink).

Q: Does the steric bulk of the 'R' group affect selectivity? A: Yes. If 'R' (the acyl group) is extremely bulky (e.g., t-Butyl), N-alkylation becomes sterically difficult. In these cases, O-alkylation may dominate simply because the Oxygen is more accessible. You may need to use "Magic Methyl" (Methyl Fluorosulfonate) or high pressure to force N-alkylation, or consider synthesizing the Weinreb amide directly from the acid chloride and N-methyl-N-methoxyamine.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818.

  • Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review." Organic Preparations and Procedures International, 1993 , 25(1), 15-40.[3]

  • Challis, B. C.; Challis, J. A. "Amides and Related Compounds." In Comprehensive Organic Chemistry, Vol 2. Pergamon Press, 1979. (General Ambident Reactivity Principles).
  • Harper, B.; et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Journal of Medicinal Chemistry, 2013 , 56, 8183.

  • Kornblum, N.; Smiley, R. A.; et al. "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides." Journal of the American Chemical Society, 1955 , 77(21), 5528–5533. (Foundational paper on Ag-salt vs Alkali-salt alkylation selectivity).

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shift of N-H proton in 2-Chloro-N-methoxybenzamide

The following guide details the 1H NMR chemical shift characteristics of the N-H proton in 2-Chloro-N-methoxybenzamide, synthesizing experimental data with structural analysis. Executive Summary: The Chemical Shift For r...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR chemical shift characteristics of the N-H proton in 2-Chloro-N-methoxybenzamide, synthesizing experimental data with structural analysis.

Executive Summary: The Chemical Shift

For researchers characterizing 2-Chloro-N-methoxybenzamide , the diagnostic N-H proton resonance does not appear in the typical amide region (5.0–7.0 ppm). Instead, it exhibits a significant downfield shift due to the electronegativity of the N-alkoxy substituent.

Experimental Value (CDCl₃, 600 MHz)
Proton TypeChemical Shift (

)
MultiplicityIntegrationAssignment
Amide N-H 8.56 – 9.01 ppm Multiplet / Broad 1H -C(=O)NH(OCH₃)
Aromatic Ar-H7.30 – 7.80 ppmMultiplets4HBenzene Ring
Methoxy -OCH₃~3.80 – 3.90 ppmSinglet3HN-Methoxy

Key Observation: The N-H signal is often broad or appears as a multiplet in CDCl


. This is characteristic of N-alkoxyamides and is attributed to restricted rotation  around the C(O)-N bond (rotamers) and quadrupole broadening from the nitrogen nucleus.

Comparative Analysis: Benchmarking against Alternatives

To validate your product, compare the N-H shift of 2-Chloro-N-methoxybenzamide against structurally related controls. The N-methoxy group acts as a powerful deshielding agent compared to primary or N-alkyl amides.

Chemical Shift Comparison Table (CDCl₃)
CompoundStructureN-H Shift (

ppm)
Shift Driver
2-Chloro-N-methoxybenzamide Ar(2-Cl)-CONH-OMe 8.6 – 9.0 Inductive Effect (-I) of Oxygen + Anisotropic Deshielding
N-MethoxybenzamidePh-CONH-OMe9.0 – 9.7Reference Standard (Parent)
2-ChlorobenzamideAr(2-Cl)-CONH₂6.3 – 6.5Primary Amide (Baseline)
2-Chloro-N-methylbenzamideAr(2-Cl)-CONH-Me6.0 – 6.5Lack of Oxygen on Nitrogen

Analysis:

  • The Oxygen Effect: Replacing the N-H or N-C bond with an N-O bond (hydroxamic ester) pulls electron density away from the proton, deshielding it and shifting the signal downfield by ~2.5 ppm relative to the primary amide.

  • The Ortho-Chloro Effect: The bulky chlorine atom at the ortho position forces the amide group out of planarity with the benzene ring. This steric twist disrupts conjugation but can lock the molecule into specific conformers (rotamers), leading to the observed broadening of the N-H signal.

Structural Mechanism & Visualization

The unique NMR signature is governed by the interplay between electronic induction and steric hindrance.

Mechanism of Deshielding
  • Inductive Withdrawal: The methoxy oxygen is highly electronegative, pulling density from the nitrogen, which in turn pulls density from the N-H bond.

  • Rotameric Broadening: The C-N bond has partial double-bond character. The ortho-chloro substituent creates a barrier to rotation, often resulting in the coexistence of syn and anti rotamers on the NMR timescale, causing peak broadening.

Pathway Diagram: Synthesis & Shielding Logic

G cluster_0 Precursors cluster_1 Target Molecule cluster_2 NMR Phenomenon AcylCl 2-Chlorobenzoyl Chloride Product 2-Chloro-N-methoxybenzamide (Target) AcylCl->Product Nucleophilic Acyl Substitution Amine Methoxylamine HCl Amine->Product + Base (K2CO3) Shift Downfield Shift (8.6 - 9.0 ppm) Product->Shift -I Effect of Oxygen (Deshielding) Broad Signal Broadening (Rotamers) Product->Broad Steric Clash (2-Cl) Restricted Rotation

Caption: Synthesis pathway and structural factors influencing the 1H NMR chemical shift profile.

Experimental Protocol: Synthesis & Characterization

To reproduce the data and verify the chemical shift, follow this standard synthesis and acquisition protocol. This method ensures high purity, eliminating acidic impurities that could artificially shift the N-H peak.

A. Synthesis of 2-Chloro-N-methoxybenzamide
  • Reagents: 2-Chlorobenzoyl chloride (1.0 equiv), Methoxylamine hydrochloride (1.5 equiv), Potassium Carbonate (

    
    , 2.0 equiv).[1]
    
  • Solvent: Ethyl Acetate / Water (2:1 mixture).[1]

Step-by-Step Procedure:

  • Preparation: Dissolve methoxylamine HCl (1.5 equiv) and

    
     (2.0 equiv) in a 2:1 mixture of EtOAc/H₂O at 0°C.
    
  • Addition: Dropwise add 2-chlorobenzoyl chloride (1.0 equiv) to the stirred solution. Maintain temperature at 0–5°C to prevent hydrolysis.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours (monitor by TLC).

  • Workup: Quench with saturated aqueous

    
    . Extract the aqueous layer with EtOAc (3x).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Crystallization: Recrystallize from EtOAc/Pentane if necessary to remove traces of benzoic acid.

B. NMR Acquisition Parameters
  • Solvent: CDCl₃ (Deuterochloroform) is preferred for standardizing the shift.

    • Note: In DMSO-

      
      , the N-H peak may shift further downfield (10.0–11.5 ppm) due to hydrogen bonding with the solvent.
      
  • Concentration: ~10 mg in 0.6 mL solvent. High concentrations may induce intermolecular H-bonding, shifting the N-H peak.

  • Temperature: 298 K (25°C).

    • Diagnostic Test: If the N-H peak is extremely broad, run a Variable Temperature (VT) experiment at 323 K (50°C) to coalesce rotamers and sharpen the peak.

References

  • RSC Electronic Supplementary Information. Reductive Cleavage of N-O Bond: Elemental Sulfur-Mediated Conversion of N-Alkoxyamides to Amides. (Data for Compound 1d). Royal Society of Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.

  • Harikrishna, K., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B.

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Chloro-N-methoxybenzamide

Executive Summary 2-Chloro-N-methoxybenzamide (CAS: N/A for specific isomer, generic N-methoxybenzamide class) represents a critical structural motif in the development of hydroxamic acid-based histone deacetylase (HDAC)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-N-methoxybenzamide (CAS: N/A for specific isomer, generic N-methoxybenzamide class) represents a critical structural motif in the development of hydroxamic acid-based histone deacetylase (HDAC) inhibitors and agrochemical fungicides. In drug development, distinguishing this specific regioisomer from its meta- (3-chloro) and para- (4-chloro) analogs is a mandatory quality attribute, as the position of the chlorine atom drastically alters biological efficacy and metabolic stability.

This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of 2-Chloro-N-methoxybenzamide against its positional isomers. By leveraging the Ortho-Effect —a specific proximity-driven interaction—researchers can unambiguously identify the 2-chloro variant without reliance on retention time alone.

Structural Basis & Theoretical Fragmentation

The fragmentation behavior of 2-Chloro-N-methoxybenzamide is governed by two competing mechanistic drivers:

  • The Hydroxamate Rearrangement (N-Methoxy specific): The labile N–O bond facilitates the loss of methoxy radicals or formaldehyde rearrangement.

  • The Ortho-Effect (2-Chloro specific): The steric and electronic interaction between the chlorine atom at the C2 position and the carbonyl/amide moiety.

The "Alternative" Scenarios

To validate the identity of the 2-chloro isomer, it must be compared against:

  • Alternative A (4-Chloro Isomer): Lacks steric hindrance; fragmentation is driven purely by electronic resonance (inductive withdrawal).

  • Alternative B (Unsubstituted N-methoxybenzamide): Serves as the baseline for the benzoyl cation stability.

Mechanistic Pathways[1][2]
  • Pathway 1: Acylium Ion Formation (Primary). Cleavage of the amide bond to generate the 2-chlorobenzoyl cation (

    
     139/141). This is the base peak in most collision-induced dissociation (CID) spectra.
    
  • Pathway 2: The Loss of Formaldehyde (Rearrangement). A characteristic rearrangement of N-methoxy amides involves the loss of neutral formaldehyde (

    
    , 30 Da), yielding the corresponding primary amide cation.
    
  • Pathway 3: The Ortho-Cl Interaction. Unlike the 3- and 4-isomers, the 2-chloro substituent destabilizes the planar transition state, often accelerating the formation of the acylium ion (steric relief) relative to the rearrangement pathway.

Comparative Fragmentation Analysis

The following data contrasts the spectral signature of the 2-chloro isomer against its critical alternatives.

Table 1: Diagnostic Ion Comparison (ESI+ Mode)
Diagnostic Feature2-Chloro-N-methoxybenzamide (Target)4-Chloro-N-methoxybenzamide (Alternative)Differentiation Logic
Precursor Ion


186.0 / 188.0 (3:1 ratio)

186.0 / 188.0 (3:1 ratio)
Indistinguishable by MS1.
Acylium Ion


139 / 141 (High Intensity)

139 / 141 (Moderate Intensity)
Steric Relief: The 2-Cl group sterically crowds the amide, driving rapid cleavage to the linear acylium ion to relieve strain.
Amide Ion


156 (Low Intensity)

156 (High Intensity)
Rearrangement Suppression: The "Ortho Effect" hinders the planar transition state required for the 4-membered ring rearrangement that expels

.
Phenyl Cation


111 / 113

111 / 113
Secondary fragmentation (Loss of CO from acylium).
Key Differentiator: The 139/156 Ratio
  • 2-Chloro Isomer: Dominant

    
     139 (Acylium). The ratio of 
    
    
    
    is typically > 5:1 .
  • 4-Chloro Isomer: Significant

    
     156 (Loss of 
    
    
    
    ). The ratio of
    
    
    is typically < 2:1 .

Visualization of Fragmentation Pathways

The following diagram illustrates the competing pathways. Note the "Ortho-Effect" acceleration toward the Acylium Ion for the 2-Chloro species.

G M_H [M+H]+ Precursor m/z 186/188 Acylium 2-Chlorobenzoyl Cation (Acylium Ion) m/z 139/141 M_H->Acylium  Primary Pathway  (Enhanced by Ortho-Sterics)  - NH2OMe (47 Da) Amide 2-Chlorobenzamide Ion (Loss of CH2O) m/z 156/158 M_H->Amide  Secondary Pathway  (Suppressed in 2-Cl)  - CH2O (30 Da) Phenyl Chlorophenyl Cation m/z 111/113 Acylium->Phenyl  - CO (28 Da) Amide->Acylium  - NH3 (17 Da)

Figure 1: Competing fragmentation pathways for 2-Chloro-N-methoxybenzamide. The red arrow indicates the kinetically favored pathway driven by the ortho-chloro substituent.

Experimental Protocol: Isomer Differentiation Workflow

To replicate these results and validate the ortho-effect in your own laboratory, follow this standardized LC-MS/MS protocol.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-Chloro-N-methoxybenzamide in 1 mL of Methanol (LC-MS grade).

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Note: Formic acid is crucial to ensure protonation (

      
      ) for ESI.
      
Phase 2: LC-MS/MS Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Source Voltage: +3.5 kV.

  • Collision Energy (CE) Ramp:

    • Perform a CE ramp from 10 eV to 40 eV.

    • Why? The "Ortho Effect" is energy-dependent. At low CE (10-15 eV), the rearrangement (

      
       156) is more visible. At high CE (>25 eV), the acylium ion (
      
      
      
      139) dominates completely.
  • Differentiation Step (Critical):

    • Select Precursor Ion: 186.0 (monoisotopic).

    • Monitor Transitions:

      • 186.0

        
         139.0  (Quantifier/Dominant for 2-Cl).
        
      • 186.0

        
         156.0  (Qualifier/Discriminator).
        
    • Calculate Ratio

      
      .
      
    • Acceptance Criteria: If

      
      , identify as 2-Chloro . If 
      
      
      
      , suspect 4-Chloro or 3-Chloro .

References

  • Levy, L.A., & Oswald, E.O. (1976).[2] "The effect of ortho substitution on the mass spectral fragmentation of polychlorinated biphenyls." Biomedical Mass Spectrometry, 3(2), 88–90. Link

  • Saeed, A., et al. (2010).[3] "2-Chloro-N-(4-methoxyphenyl)benzamide."[3] Acta Crystallographica Section E, E66, o2963–o2964.[3] Link

  • McLafferty, F.W., & Turecek, F. (1993).[4] Interpretation of Mass Spectra, 4th Ed.[4] University Science Books. (Standard text for Ortho Effect mechanisms).

  • Barkow, A., Pilotek, S., & Grützmacher, H.F. (1995).[5] "Ortho effects: A mechanistic study." European Journal of Mass Spectrometry, 1(6), 525–537.[5] Link

  • BenchChem. (2025).[6][7] "Mass Spectrometry Fragmentation Analysis of Benzamide Derivatives." Application Note. Link

Sources

Validation

HPLC retention time comparison: N-methoxyamide vs acid chloride precursor

Executive Summary In the synthesis of N-methoxy-N-methylamides (Weinreb amides) , the acid chloride is a ubiquitous intermediate.[1] However, comparing the HPLC retention times of these two species presents a unique anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of N-methoxy-N-methylamides (Weinreb amides) , the acid chloride is a ubiquitous intermediate.[1] However, comparing the HPLC retention times of these two species presents a unique analytical challenge: Acid chlorides are chemically unstable in standard Reverse-Phase (RP) HPLC conditions.

Direct injection of an acid chloride into an aqueous mobile phase results in rapid, often uncontrolled hydrolysis, converting the analyte back into its carboxylic acid form. Therefore, a naive comparison of "Acid Chloride vs. Weinreb Amide" is analytically invalid; it is effectively a comparison of "Carboxylic Acid vs. Weinreb Amide."

This guide outlines the Derivatization-Based Monitoring Strategy , the industry-standard protocol for distinguishing these species with high specificity.

The Stability Paradox: Why Direct Injection Fails

Before analyzing retention times, one must understand the fate of the analyte inside the column.

  • The Weinreb Amide (

    
    ):  This species is chemically stable in aqueous/organic mobile phases. It elutes as a distinct, intact peak.
    
  • The Acid Chloride (

    
    ):  Upon contact with water or methanol in the mobile phase, the highly electrophilic carbonyl carbon undergoes nucleophilic attack.
    
    • In Aqueous Mobile Phase:

      
      
      
    • In Methanolic Mobile Phase:

      
      
      

Strategic Workflows: The Quench Method

To accurately monitor the conversion of Acid Chloride to Weinreb Amide, you must chemically "freeze" the reactive acid chloride before injection. This is achieved via Derivatization (Quenching) .

Diagram 1: Analytical Workflows for Acid Chloride Monitoring

G cluster_0 Quench Methods Rxn Reaction Mixture (R-COCl + Amine) Aliquot Take Aliquot Rxn->Aliquot Q_MeOH Method A: MeOH Quench (Forms Methyl Ester) Aliquot->Q_MeOH Add excess MeOH Q_Water Method B: Aqueous Quench (Forms Carboxylic Acid) Aliquot->Q_Water Add H2O/Buffer HPLC RP-HPLC Analysis (C18 Column) Q_MeOH->HPLC Q_Water->HPLC Result_A Chromatogram A: Methyl Ester (Late) vs. Weinreb Amide (Mid) HPLC->Result_A If Method A Result_B Chromatogram B: Acid (Early) vs. Weinreb Amide (Mid) HPLC->Result_B If Method B

Figure 1: Decision tree for sample preparation. Method A (Methanol Quench) is recommended for sharper peak shapes and better separation.

Retention Time Comparison & Data

The relative retention order on a standard C18 column (low to neutral pH) is dictated by the polarity of the functional groups.

  • Carboxylic Acid (

    
    ):  Most polar. Can ionize (
    
    
    
    ) at neutral pH, leading to elution near the void volume (
    
    
    ). Even at low pH (suppressed ionization), the H-bond donor/acceptor capability keeps it eluting early.
  • Weinreb Amide (

    
    ):  Moderately polar. The N-methoxy group reduces the amide's H-bond donating capacity compared to primary amides, increasing lipophilicity. It retains significantly longer than the acid.
    
  • Methyl Ester (

    
    ):  Least polar (among these three). The loss of the H-bond donor (-OH) and the addition of a methyl group make it hydrophobic. It elutes later than the Weinreb Amide.
    
Table 1: Relative Retention Time (RRT) Profile
Analyte SpeciesOrigin in AssayPolarityRelative Retention (C18)*Peak Shape Risk
Carboxylic Acid Hydrolysis ProductHigh0.2 - 0.5 (Early)High (Tailing due to silanol interaction)
Weinreb Amide Target ProductMedium1.0 (Reference)Low (Symmetric)
Methyl Ester MeOH Quench DerivativeLow1.2 - 1.5 (Late)Low (Sharp)

*Note: RRT is normalized to the Weinreb Amide. Exact values depend on the hydrophobic "R" chain.

Diagram 2: Chromatographic Separation Logic

Chromatogram axis Injection ------------------------------------------------------------------------------------> Time acid  / /  \ /    \ Acid (Hydrolysis) amide       /      /  \     /    \  Weinreb Amide  (Target) ester             /            /  \           /    \        Methyl Ester        (MeOH Quench)

Figure 2: Conceptual chromatogram showing the elution order on a C18 column. The "Acid" peak represents the hydrolyzed acid chloride.

Recommended Experimental Protocol

This protocol uses Method A (Methanol Quench) because methyl esters generally have better peak shape and retention characteristics than free acids, making integration and quantification more reliable.

Reagents
  • Mobile Phase A: 0.1% Formic Acid in Water (Keeps residual acid protonated).

  • Mobile Phase B: Acetonitrile (ACN).

  • Quench Solvent: HPLC-grade Methanol (Anhydrous preferred but not strictly required for quenching).

Step-by-Step Methodology
  • Sampling: Withdraw 50 µL of the reaction mixture (containing Acid Chloride and/or Weinreb Amide).

  • Quenching: Immediately dispense into a vial containing 950 µL of Methanol .

    • Mechanism:[1][2] The excess methanol rapidly converts unreacted Acid Chloride into the Methyl Ester. The Weinreb Amide is unaffected.

  • Agitation: Vortex for 10 seconds to ensure complete derivatization.

  • Analysis: Inject 5-10 µL onto the HPLC system.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

    • Gradient: 5% B to 95% B over 10 minutes (generic screening gradient).

    • Flow: 1.0 mL/min.

    • Detection: UV at 210 nm (amide bond) and 254 nm (if aromatic).

Interpretation
  • Peak A (Late eluting): Methyl Ester (corresponds to unreacted Acid Chloride).

  • Peak B (Mid eluting): Weinreb Amide (Product).

  • Calculation: Conversion % can be estimated by the area ratio of Peak B / (Peak A + Peak B), assuming similar extinction coefficients (which is often a fair approximation for UV < 220nm, though response factors should be determined for strict quantification).

Troubleshooting & Optimization

IssueCauseSolution
Broad/Tailing Early Peak Monitoring the free Acid (Method B) instead of Ester.Switch to Methanol Quench (Method A). Free acids interact with column silanols.
Split Peaks Incomplete quenching or pH mismatch.Ensure quench solvent is in large excess (>20:1). Add 0.1% Formic Acid to mobile phase to suppress ionization.
"Ghost" Peaks Acid Chloride reacting with impurities.[3]Ensure the reaction solvent is dry. Acid chlorides can react with trace water to form anhydrides or dimers in concentrated samples.
No "Acid Chloride" Peak Acid Chloride is too volatile or reactive.If the R-group is small (e.g., Acetyl chloride), the ester may be volatile. Ensure the LC autosampler is cooled to 4°C.

References

  • Phenomenex. "Reversed Phase HPLC Method Development: Effect of pH on Analyte Retention." Phenomenex Technical Guides. Available at: [Link]

  • Chromatography Forum. "Acid Chlorides by HPLC - Derivatization Strategies." ChromForum Archive. Available at: [Link]

  • National Institutes of Health (NIH). "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides." PubMed Central. Available at: [Link]

  • ResearchGate. "HPLC analysis of reactive acid chlorides as methyl esters via derivatization." ResearchGate Scientific Discussions. Available at: [Link]

Sources

Comparative

Comparative Guide: UV-Vis Absorption Spectra of Ortho-Substituted N-Alkoxy Benzamides

Executive Summary In drug discovery, N-alkoxy benzamides (often utilized as Weinreb amides or hydroxamic acid precursors) represent a critical structural motif. Their physicochemical properties are heavily influenced by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, N-alkoxy benzamides (often utilized as Weinreb amides or hydroxamic acid precursors) represent a critical structural motif. Their physicochemical properties are heavily influenced by the conformational freedom of the amide bond.

This guide provides a technical comparison of ortho-substituted N-alkoxy benzamides against their para-substituted and unsubstituted counterparts. The central finding is that ortho-substitution induces a Steric Inhibition of Resonance (SIR) , forcing the carbonyl group out of planarity with the phenyl ring. This results in a distinct hypsochromic (blue) shift and a hypochromic effect (reduced intensity) in the UV-Vis spectrum. Understanding this spectral signature is essential for validating structural conformation, assessing metabolic stability, and monitoring synthesis.

Theoretical Framework: Steric Inhibition of Resonance

The UV-Vis absorption of benzamides is primarily driven by


 transitions involving the conjugation between the aromatic ring and the carbonyl group.
The Ortho-Effect Mechanism

In unsubstituted or para-substituted N-alkoxy benzamides, the molecule adopts a planar conformation to maximize orbital overlap (conjugation). However, placing a substituent (e.g., -CH


, -Cl) at the ortho position creates steric clash with the N-alkoxy moiety.

To relieve this strain, the amide bond rotates out of the plane of the benzene ring. This "twist" breaks the conjugation, effectively isolating the benzene chromophore from the carbonyl auxochrome.

Mechanism Diagram

The following diagram illustrates the causal link between steric bulk, conformational twisting, and the resulting spectral shift.

SIR_Mechanism Substituent Ortho-Substituent (e.g., -CH3, -Cl) StericClash Steric Clash with N-Alkoxy Group Substituent->StericClash Induces Rotation Rotation of C-N Bond (Loss of Planarity) StericClash->Rotation Forces ConjugationLoss Disruption of π-System Conjugation Rotation->ConjugationLoss Causes SpectralShift Hypsochromic Shift (Blue) & Hypochromic Effect ConjugationLoss->SpectralShift Result

Figure 1: Pathway of Steric Inhibition of Resonance (SIR) leading to spectral shifts in ortho-substituted systems.

Comparative Spectral Analysis

The following data compares the spectral signatures of ortho-substituted N-alkoxy benzamides with alternative substitution patterns.

Representative Spectral Data (Solvent: Acetonitrile)
ParameterAlternative A: Para-SubstitutedAlternative B: UnsubstitutedTarget: Ortho-Substituted
Conformation Planar (Highly Conjugated)Planar (Conjugated)Twisted (Deconjugated)

(Band I)
240 – 260 nm230 – 245 nm< 230 nm (or shoulder)
Shift Type Bathochromic (Red Shift)BaselineHypsochromic (Blue Shift)
Molar Absorptivity (

)
High (> 10,000 M

cm

)
High (~ 8,000 - 10,000)Low (< 5,000 M

cm

)
Electronic Transition

(Allowed)

(Allowed)

(Forbidden/Weak)
Key Observations
  • Blue Shift: The ortho derivative absorbs at a significantly lower wavelength than the para isomer. For example, while N-methoxy-N-methyl-4-methylbenzamide may show a distinct peak near 250 nm, the 2-methyl analog will often show only end-absorption or a weak shoulder near 220 nm.

  • Intensity Drop: The extinction coefficient (

    
    ) drops drastically in the ortho isomer. This is the Hypochromic Effect .[1] The loss of planarity reduces the probability of the transition.
    
  • Solvent Sensitivity: Ortho-substituted variants often show reduced solvatochromism (spectral changes with solvent polarity) compared to para variants because the dipole moment is less delocalized.

Experimental Protocol: Validated UV-Vis Workflow

To ensure reproducible data when comparing these isomers, strict adherence to the following protocol is required.

Reagents & Equipment[2]
  • Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH). Note: MeCN is preferred to avoid hydrogen bonding complications.

  • Blank: Pure solvent from the same bottle used for dilution.

  • Cuvettes: Quartz (1 cm path length). Do not use plastic or glass (they absorb UV < 300 nm).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10 mg of the N-alkoxy benzamide derivative.

    • Dissolve in 10 mL of MeCN (Concentration

      
      ).
      
  • Serial Dilution:

    • Dilute the stock to a working concentration of approx.

      
       M.
      
    • Target Absorbance: 0.6 – 0.8 AU at expected

      
      .
      
  • Baseline Correction:

    • Run a baseline scan with pure solvent in both sample and reference paths.

  • Measurement:

    • Scan range: 200 nm – 400 nm.

    • Scan speed: Medium/Slow (for higher resolution).

  • Data Processing:

    • Calculate

      
      .
      
    • Overlay spectra of ortho, meta, and para isomers for direct comparison.

Workflow Diagram

UV_Protocol Start Start: Sample Preparation Weigh Weigh 10mg Sample (Accurate to 0.01mg) Start->Weigh Dissolve Dissolve in MeCN (Stock Soln) Weigh->Dissolve Dilute Dilute to ~10^-5 M (Target Abs ~0.7) Dissolve->Dilute Blank Baseline Correction (Quartz Cuvette) Dilute->Blank Scan Scan 200-400 nm Blank->Scan Calc Calculate Epsilon (ε) Compare Isomers Scan->Calc

Figure 2: Standardized workflow for UV-Vis characterization of benzamide derivatives.

Application in Drug Design

Why does this spectral difference matter to a drug developer?

  • Metabolic Stability: The "twisted" conformation identified by the blue-shifted UV spectrum often correlates with higher metabolic stability . The lack of planarity hinders the approach of metabolizing enzymes (e.g., amidases) and protects the carbonyl carbon from nucleophilic attack.

  • Solubility: The disruption of crystal packing forces (due to the twist) often renders ortho-substituted N-alkoxy benzamides more soluble in organic media compared to their flat para analogs.

  • Quality Control: UV-Vis provides a rapid, non-destructive check. If a batch of "Ortho-Substituted" product shows a strong absorption at 250 nm (characteristic of para), it indicates potential isomerization or contamination.

References

  • Steric Inhibition of Resonance: Steric effects on the ultraviolet absorption of 1,2-enedioic and related systems. Indian Academy of Sciences. Link

  • Comparative Spectra of Isomers: A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes. BenchChem. Link

  • N-Methoxy-N-methylbenzamide Properties: PubChem Compound Summary for CID 346031, 4-methoxy-N-methylbenzamide. National Center for Biotechnology Information. Link

  • UV-Vis Interpretation Rules: Interpreting UV-Vis Spectra: Effect of Conjugation. University of Toronto Scarborough. Link

  • Hydroxamic Acid Derivatives: Synthesis And Spectroscopic Study Of Hydroxamic Acid Derivative. NVEO.[2] Link

Sources

Safety & Regulatory Compliance

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